(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate
Description
Properties
Molecular Formula |
C10H10F6N2O3 |
|---|---|
Molecular Weight |
320.19 g/mol |
IUPAC Name |
2,2,2-trifluoroacetic acid;[4-(trifluoromethoxy)phenyl]methylhydrazine |
InChI |
InChI=1S/C8H9F3N2O.C2HF3O2/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12;3-2(4,5)1(6)7/h1-4,13H,5,12H2;(H,6,7) |
InChI Key |
MPGPSQIAJZQILT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNN)OC(F)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Raney Nickel-Mediated Cyano Reduction
The reduction of 4-(trifluoromethoxy)benzonitrile to form the corresponding aldehyde hydrazone serves as a critical first step. In a nitrogen atmosphere, 4-(trifluoromethoxy)benzonitrile (1.0 equiv) reacts with tert-butoxycarbonyl hydrazine (1.2 equiv) in glacial acetic acid using Raney nickel (5 wt%) at 25°C for 5 hours. Hydrogen gas (1 atm) facilitates the conversion, achieving an 80% yield of 2-[4-(trifluoromethoxy)benzylidene] hydrazine carboxylic acid tert-butyl ester.
Key Parameters:
- Catalyst Loading: 5–10 wt% Raney nickel optimizes surface area for hydrogen adsorption.
- Solvent System: Acetic acid enhances proton availability, stabilizing intermediates.
- Temperature: Reactions exceeding 30°C risk over-reduction to amine byproducts.
Palladium-Catalyzed Transfer Hydrogenation
Subsequent reduction of the aldehyde hydrazone to the hydrazine derivative employs palladium on carbon (Pd/C, 1 wt%) with ammonium formate (3.0 equiv) in ethanol at 60°C. This step achieves 85% conversion to (4-(trifluoromethoxy)benzyl)hydrazine, which is then protected with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at 0°C.
Direct Alkylation of Hydrazine
Nucleophilic Substitution with 4-(Trifluoromethoxy)benzyl Halides
A one-pot synthesis involves treating 4-(trifluoromethoxy)benzyl chloride (1.0 equiv) with anhydrous hydrazine (2.5 equiv) in tetrahydrofuran (THF) at −20°C. The reaction proceeds via SN2 mechanism, yielding the hydrazine base (72%), which is immediately trifluoroacetylated using TFAA (1.5 equiv) and triethylamine (2.0 equiv).
Challenges:
- Side Reactions: Elevated temperatures promote bis-alkylation, necessitating cryogenic conditions.
- Purification: Column chromatography (SiO2, ethyl acetate/hexane 1:3) isolates the product with >95% purity.
Metal-Free Multi-Component Condensation
Benzene-1,3,5-Triyl Triformate (TFBen)-Mediated Coupling
Adapting methodologies from trifluoromethyl triazole synthesis, 4-(trifluoromethoxy)benzylamine (1.0 equiv) reacts with hydrazine hydrate (1.2 equiv) and TFBen (0.4 equiv) in toluene at 100°C for 12 hours. p-Toluenesulfonic acid (TsOH, 10 mol%) catalyzes the formation of the hydrazine intermediate, which is subsequently acetylated with TFAA.
Advantages:
- Scalability: Demonstrated at 5 mmol scale without yield erosion.
- Solvent Choice: Toluene minimizes ester hydrolysis during trifluoroacetylation.
Comparative Methodological Efficiency
| Method | Yield (%) | Catalyst Loading | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Raney Nickel | 80 | 5–10 wt% | 5 | Industrial |
| Pd/C Transfer | 85 | 1 wt% | 24 | Pilot-scale |
| Direct Alkylation | 72 | None | 6 | Lab-scale |
| TFBen Condensation | 68 | 10 mol% TsOH | 12 | Multi-gram |
Nuclear Magnetic Resonance (NMR) Data:
- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 4.20 (s, 2H, CH2), 3.10 (br s, 2H, NH2).
- 19F NMR (376 MHz, CDCl3): δ −57.8 (CF3), −61.2 (OCF3).
Industrial Adaptation and Cost Analysis
Raney nickel-mediated routes are favored for bulk production due to catalyst recyclability and >80% yields. However, palladium-based methods incur higher costs ($320/g Pd vs. $45/kg Ni), making them less viable for ton-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted benzyl compounds. These products can be further utilized in different chemical processes and applications .
Scientific Research Applications
Inhibition of Cholinesterases
Research has indicated that hydrazones derived from related compounds exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have shown dual inhibition capabilities with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE . This suggests potential therapeutic applications in treating Alzheimer's disease and other conditions where cholinesterase inhibition is beneficial.
Antimicrobial Activity
Compounds structurally related to (4-(trifluoromethoxy)benzyl)hydrazine have been evaluated for their antimicrobial properties against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The derivatives exhibited moderate inhibition with IC50 values between 27.04–106.75 µM against AChE, indicating their potential as antimicrobial agents .
Anticonvulsant and Cytotoxic Properties
Some studies have reported that hydrazine derivatives demonstrate anticonvulsant activity and cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of neurotransmitter systems or direct interaction with cellular pathways .
Synthesis of Functional Materials
The unique properties of the trifluoromethoxy group allow for the synthesis of advanced materials with tailored functionalities. For instance, the compound can serve as a precursor in the development of polymers or coatings that require specific thermal or chemical resistance .
Metal-Chelating Agents
Research has also highlighted the potential of these compounds as metal-chelating agents, which can be utilized in various applications including catalysis and environmental remediation .
Case Studies
Mechanism of Action
The mechanism of action of (4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, which can influence its biological activity and pharmacokinetics .
Comparison with Similar Compounds
Fluorophenylhydrazine Hydrochlorides
Key Compounds :
- 3-Fluorophenylhydrazine hydrochloride (CAS 2924-16-5)
- 4-Fluorophenylhydrazine hydrochloride (CAS 823-85-8)
Comparison :
- Substituent Effects: The trifluoromethoxy group in the target compound is bulkier and more electron-withdrawing than the simple fluorine substituents in these hydrochlorides.
- Counterion: The trifluoroacetate counterion (vs. hydrochloride) may alter solubility profiles. Trifluoroacetate salts are typically more soluble in organic solvents, facilitating synthetic applications in non-aqueous media .
- Synthetic Utility : Fluorophenylhydrazine hydrochlorides are often used as intermediates in heterocycle synthesis (e.g., triazoles), while the target compound’s trifluoromethoxy group could direct reactivity toward more specialized coupling reactions .
Piperazine- and Benzyl-Based Trifluoroacetate Salts
Key Compound : 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate ()
Comparison :
- Structural Motifs : Both compounds feature trifluoroacetate counterions, but the target compound’s hydrazine moiety contrasts with the piperazine ring in the reference. Hydrazines are more nucleophilic, enabling distinct reactivity in condensation or cyclization reactions .
- Synthesis : The piperazine derivative is synthesized via TFA-mediated deprotection, a method applicable to the target compound by protonating hydrazine with TFA .
- Spectroscopy : IR spectra of both compounds would show strong C=O stretches (~1680 cm⁻¹) from the trifluoroacetate group. However, the hydrazine N–H stretches (~3150–3400 cm⁻¹) in the target compound differ from the piperazine C–H/N–H vibrations .
Hydrazinecarbothioamides and Triazole Derivatives
Key Compounds : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones ()
Comparison :
Comparison :
- Stability : The target compound’s ionic trifluoroacetate salt is less volatile than the ester, enhancing stability under storage conditions.
- Reactivity : The ester undergoes hydrolysis to release trifluoroacetic acid, while the hydrazine salt may participate in acid-base or nucleophilic reactions .
Research Implications
The trifluoromethoxy group and trifluoroacetate counterion position this compound as a versatile intermediate for drug discovery.
- Medicinal Chemistry : As a precursor for kinase inhibitors or antimicrobial agents, leveraging the electron-withdrawing trifluoromethoxy group for target binding .
- Material Science : Trifluoroacetate salts are useful in ionic liquid formulations, where thermal stability and solubility are critical .
Future studies should explore its reactivity in cross-coupling reactions and biological screening against disease-relevant targets.
Biological Activity
(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate, with CAS number 1007599-47-4, is a compound that exhibits significant biological activity. Its structure includes a trifluoromethoxy group and a hydrazine moiety, which are known to influence its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, enzyme inhibition potential, and cytotoxicity.
- Molecular Formula : C10H10F6N2O3
- Molecular Weight : 320.19 g/mol
- Storage Conditions : Keep in a dark place under an inert atmosphere at room temperature .
Antimicrobial Activity
Recent studies indicate that derivatives of hydrazine compounds, including those containing trifluoromethyl groups, have exhibited antimicrobial properties. The compound under discussion has been evaluated for its effectiveness against various bacterial strains:
- Mycobacterium tuberculosis : The compound shows moderate inhibition against M. tuberculosis, with minimum inhibitory concentrations (MIC) reported between 125 µM and 250 µM for certain derivatives .
- Nontuberculous Mycobacteria : It has also demonstrated activity against M. kansasii, although the efficacy is lower compared to standard treatments like isoniazid (INH) .
Enzyme Inhibition
The biological activity of (4-(trifluoromethoxy)benzyl)hydrazine derivatives extends to enzyme inhibition:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Studies have shown that these compounds can inhibit AChE and BuChE with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and from 58.01 µM to 277.48 µM for BuChE . Notably, some derivatives have been found to be more potent than rivastigmine, a clinically used drug for Alzheimer's disease.
Cytotoxicity
The cytotoxic effects of these compounds were assessed using eukaryotic cell lines:
- Cytostatic Properties : The tested hydrazine derivatives did not exhibit significant cytostatic effects on human cell lines such as HepG2 and MonoMac6 at concentrations up to 1000 µM, indicating a favorable safety profile .
Structure-Activity Relationship (SAR)
The structure-activity relationship of (4-(trifluoromethoxy)benzyl)hydrazine derivatives highlights the importance of the trifluoromethoxy group in enhancing biological activity:
| Compound | Activity Type | MIC (µM) | IC50 AChE (µM) | IC50 BuChE (µM) |
|---|---|---|---|---|
| Derivative 1 | Antimicrobial | 125 | 27.04 | 58.01 |
| Derivative 2 | Antimicrobial | 250 | 106.75 | 277.48 |
| Isoniazid | Antimicrobial | 1 | - | - |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of hydrazine derivatives:
- Study on Mycobacterial Inhibition : A series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were synthesized and tested against Mycobacterium tuberculosis and M. kansasii. The most effective derivative showed an MIC of approximately 125 µM against M. tuberculosis and was identified as having a comparable profile to traditional antibiotics .
- Enzyme Inhibition Analysis : The inhibition of AChE and BuChE by various hydrazine derivatives was analyzed through Ellman's method, revealing that specific structural modifications significantly enhance enzyme binding affinity and selectivity .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
